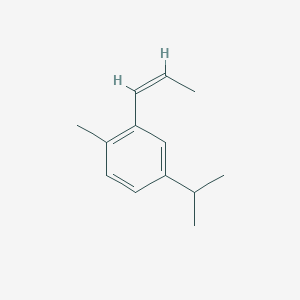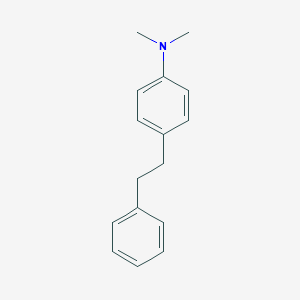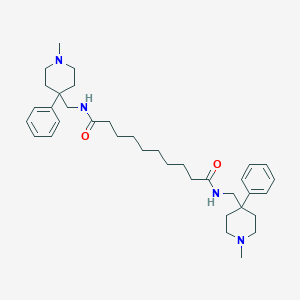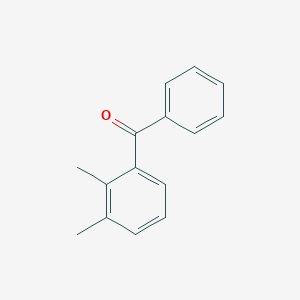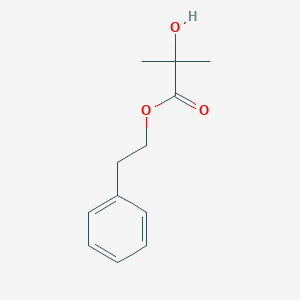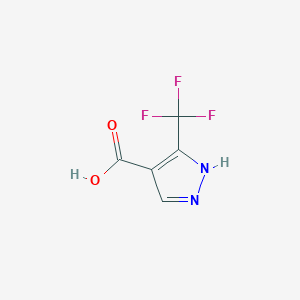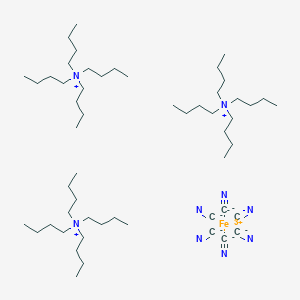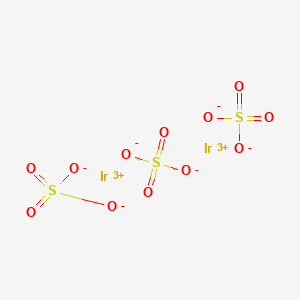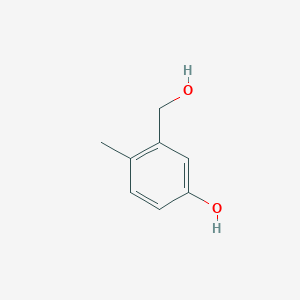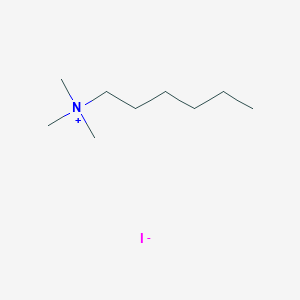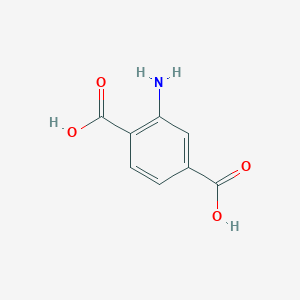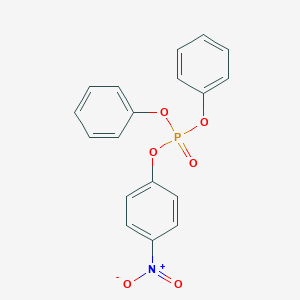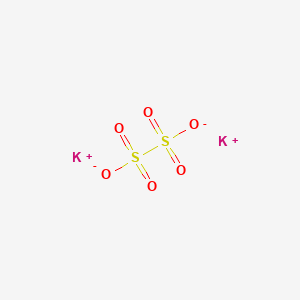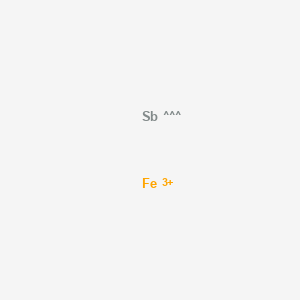
Iron antimonide
Vue d'ensemble
Description
Iron Antimonide (FeSb2) is a compound of iron and antimony . It has been described as a mysterious material with a peculiar colossal thermopower of about -45 mV/K at 10 K . The understanding of the electronic structure in detail is crucial in identifying the microscopic mechanism of FeSb2 thermopower .
Synthesis Analysis
Iron Antimonide (FeSb2) has been synthesized via a low-temperature molten salts approach followed by subsequent thermal treatment in synthetic air and hydrogen gas for calcination and reduction reactions, respectively . The structural analysis confirms the desired final phase with submicrometer grain size and high compaction density after consolidation using spark plasma sintering (SPS) .
Molecular Structure Analysis
The spectrum of FeSb2 consists of two bands near the Fermi energy: the nondispersive strongly renormalized α-band, and the hole-like β-band that intersects the first one at Γ and Y points of the Brillouin zone . The study reveals the presence of sizable correlations, predominantly among electrons derived from Fe-3d states, and considerable anisotropy in the electronic structure of FeSb2 .
Physical And Chemical Properties Analysis
The electronic calculations have shown that the FeSb2 compound has a metallic character . Moreover, the optical properties like the real part ε1(ω) and imaginary part ε2(ω) of the dielectric constant, refractive index n(ω), reflectivity R(ω), extinction coefficient k(ω), absorption coefficient α(ω), and optical conductivity σ(ω) versus the energy are determined .
Applications De Recherche Scientifique
Iron plays a crucial role in microbiology and antibiotics, impacting bacterial resistance and the efficacy of antibiotics. Understanding the molecular relationships between iron and antibiotics is important for developing treatments against pathogens (Ezraty & Barras, 2016).
The study of iron oxide nanoparticles, including iron antimonide, has significant implications in agriculture. These nanoparticles can be used as fertilizers, showing potential to replace traditional Fe fertilizers and improve plant growth and development (Rui et al., 2016).
Iron oxide nanoparticles, including iron antimonide, are extensively used in biomedicine for applications such as magnetic resonance imaging, tissue repair, drug delivery, and cell separation. Their surface chemistry is critical for these applications, necessitating biocompatibility and targetable delivery (Gupta & Gupta, 2005).
Iron-doped gallium antimonide has been studied for its radiative recombination features, which are essential for understanding its electronic properties and potential applications in semiconductor technology (Mihalache, 2019).
Iron antimonide's interaction with other elements, such as in rare earth element-iron-antimonides, has been explored for potential use in thermoelectric materials. These studies focus on the synthesis and structural properties of these compounds (Hornbostel et al., 1997).
Iron antimonide (FeSb2) has been investigated for its colossal thermopower, a property crucial for thermoelectric applications. Understanding its electronic structure is key to harnessing this property (Chikina et al., 2018).
The role of iron in cancer biology has been studied, revealing its impact on tumor growth and metastasis. This knowledge is vital for developing therapeutic strategies targeting iron metabolism in cancer cells (Torti et al., 2018).
Research on the synthesis of iron antimonide and its applications in lithium-ion batteries demonstrates its potential as an efficient anode material (Xie et al., 2003).
Studies on the toxicity and biomedical applications of iron oxide nanoparticles, including iron antimonide, are crucial for their safe and effective use in medical applications (Liu et al., 2013).
Investigations into the sequestration of antimonite by zerovalent iron, including iron antimonide, have demonstrated its effectiveness in water treatment and environmental remediation (Xu et al., 2016).
Orientations Futures
Iron Antimonide (FeSb2) has attracted considerable attention owing to its excellent properties . It is a promising candidate for optical applications such as mirrors and coatings on glasses in the infrared region . Moreover, it has been suggested that FeSb2 could be used as a new generation of high power anodes in lithium-ion and sodium-ion batteries .
Propriétés
IUPAC Name |
antimony;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMIPWAMVAONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron antimonide | |
CAS RN |
12022-92-3 | |
| Record name | Antimony, compd. with iron (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with iron (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with iron (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




